TRPV1 Antagonist Potency: Cinnoline Core vs. Quinoline, Isoquinoline, and Phthalazine Scaffolds
In a comparative study of TRPV1 antagonists, the cinnoline core exhibited a defined potency rank relative to other bicyclic heteroaromatic pharmacophores. A representative cinnoline-containing compound demonstrated an IC50 of 189 nM, which was less potent than the corresponding quinazoline analog (IC50 = 42 nM) and the phthalazine analog (IC50 = 175 nM), but clearly differentiated from the least potent in the series [1]. The overall pharmacophore contribution rank was established as 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline ≥ cinnoline ≈ phthalazine ≈ quinoxaline ≈ 5-quinoline [1].
| Evidence Dimension | hTRPV1 Antagonist Potency |
|---|---|
| Target Compound Data | Cinnoline derivative: IC50 = 189 nM |
| Comparator Or Baseline | Quinazoline derivative (IC50 = 42 nM); Phthalazine derivative (IC50 = 175 nM); 5-Isoquinoline derivative (IC50 = 4 nM) |
| Quantified Difference | Cinnoline is ~4.5-fold less potent than quinazoline and ~1.1-fold less potent than phthalazine; core rank places cinnoline in a distinct potency tier |
| Conditions | In vitro recombinant human TRPV1 receptor assay; blockade of capsaicin activation |
Why This Matters
This data quantifies the functional consequence of choosing a cinnoline core over other heterocycles for TRPV1 antagonist programs, enabling rational scaffold selection based on potency requirements.
- [1] Gomtsyan, A., et al. Novel Transient Receptor Potential Vanilloid 1 Receptor Antagonists for the Treatment of Pain: Structure−Activity Relationships for Ureas with Quinoline, Isoquinoline, Quinazoline, Phthalazine, Quinoxaline, and Cinnoline Moieties. Journal of Medicinal Chemistry, 2005, 48(3), 744-752. View Source
